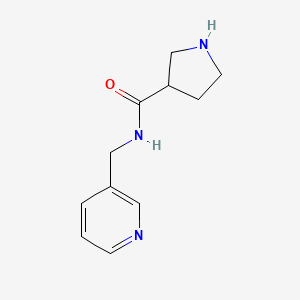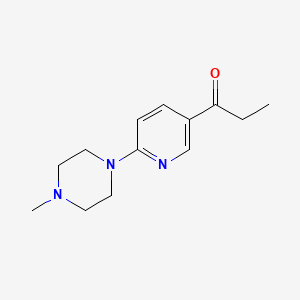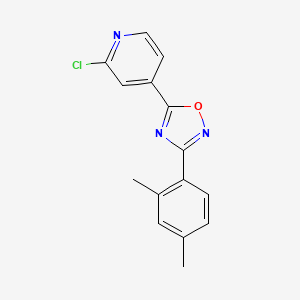
5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 2,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(2-Chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Uniqueness
What sets 5-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole apart from similar compounds is its unique combination of the 2-chloropyridin-4-yl and 2,4-dimethylphenyl groups. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12ClN3O |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
5-(2-chloropyridin-4-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-4-12(10(2)7-9)14-18-15(20-19-14)11-5-6-17-13(16)8-11/h3-8H,1-2H3 |
Clé InChI |
QJAIEFDHVYMJOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



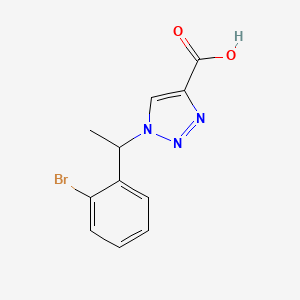
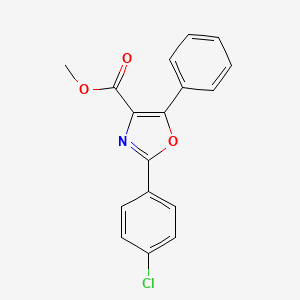

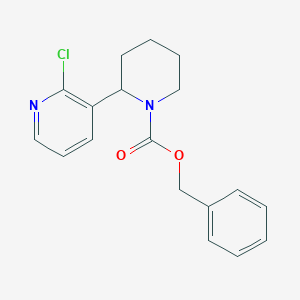

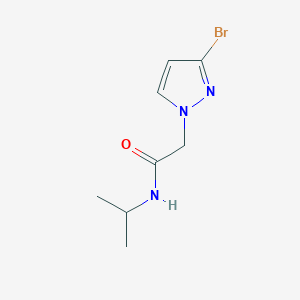
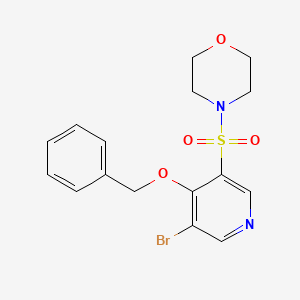
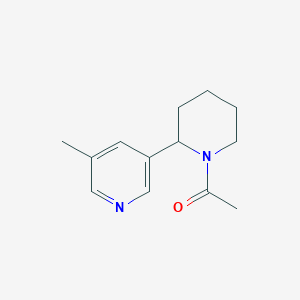
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)
